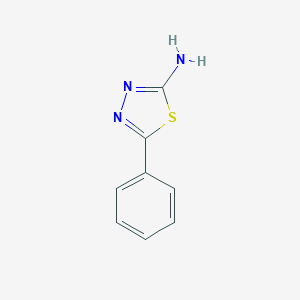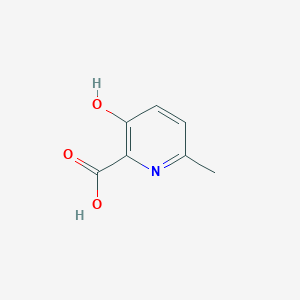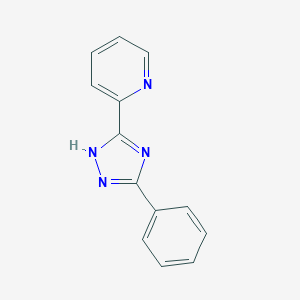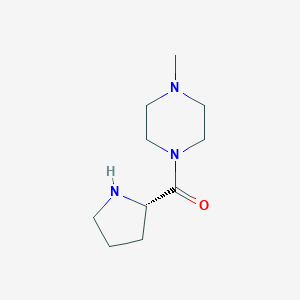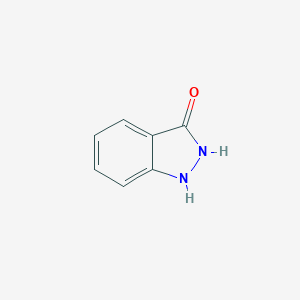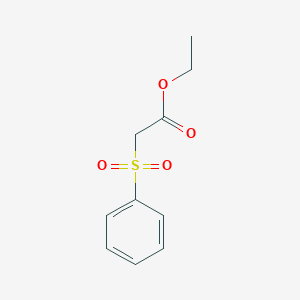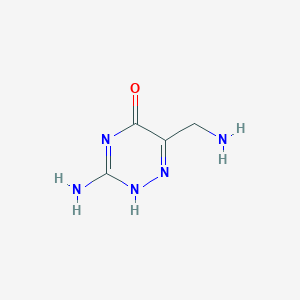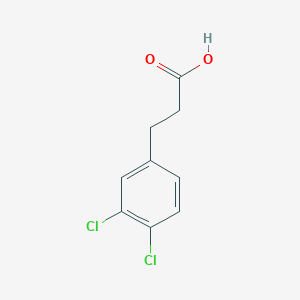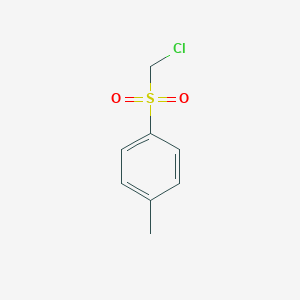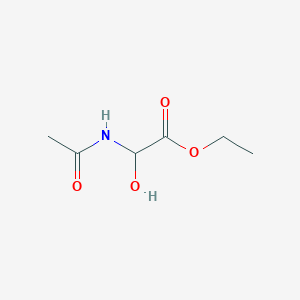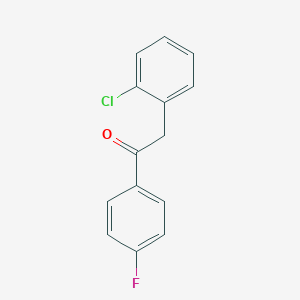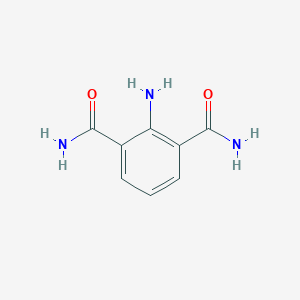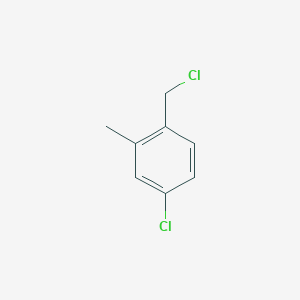
4-氯-1-(氯甲基)-2-甲基苯
描述
4-Chloro-1-(chloromethyl)-2-methylbenzene, also known as p-Xylene, α-chloro-, α-Chloro-p-xylene, p-Chloromethyltoluene, p-Methylbenzyl chloride, p-Xylyl chloride, p-Xylyl-α-chloride, 1-(Chloromethyl)-4-methylbenzene, 4-Methylbenzyl chloride, 1-Methyl-4-(chloromethyl)benzene, 4-(Chloromethyl)toluene, p-Xylene, alpha-chloro-, (4-Methylphenyl)methyl chloride, NSC 46590, p-Tolylmethyl chloride . It has a molecular formula of C8H9Cl and a molecular weight of 140.610 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-1-(chloromethyl)-2-methylbenzene can be viewed using Java or Javascript .科学研究应用
聚合过程
- 自由基和阴离子聚合:氯甲基-4-(正丁基亚砜基)甲基苯是参与聚合过程的相关化合物。自由基和阴离子机制分别导致高分子量和低分子量聚合物分数 (Hontis et al., 1999)。
化学合成和性质
- 生成焓:对类似1-氯-3-异丙基-4-甲基苯的异构平衡和生成焓进行研究,可以揭示结构相似化合物的化学性质 (Nesterova et al., 1985)。
- 电化学还原:与4-氯-1-(氯甲基)-2-甲基苯相关的甲基三氯生经历电化学还原,揭示了重要的化学性质,如键断裂 (Peverly et al., 2014)。
- 1,4-二苄基苯的制备:使用1,4-双(氯甲基)苯合成这种化学物质,表明其在有机合成中的前体作用 (Hayashi et al., 1995)。
- 1,2,3,4-四甲氧基-5-甲基苯的合成:氯甲基化是一个涉及4-氯-1-(氯甲基)-2-甲基苯等化学物质的过程,用于合成复杂的有机化合物 (Yang et al., 2006)。
- 烷基苯的氯甲基化:氯甲基甲醚用于与烷基苯反应,导致邻位产物的形成,表明芳香族化合物中氯甲基团的反应性 (Pinell et al., 1984)。
材料科学和环境研究
- 铂配合物反应:在涉及铂化合物的反应中形成氯甲基配合物,暗示了在材料科学中的潜在应用 (Ferguson et al., 2001)。
- 甲基苯的汽化焓:对氯甲基苯类似于4-氯-1-(氯甲基)-2-甲基苯的汽压和汽化焓的研究有助于理解它们的环境影响 (Verevkin et al., 2014)。
未来方向
A novel compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . This compound is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may be of interest as substances with useful pharmacological properties . This suggests potential future directions for the use of 4-Chloro-1-(chloromethyl)-2-methylbenzene in the synthesis of new compounds.
属性
IUPAC Name |
4-chloro-1-(chloromethyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXAXXIPBMVWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510709 | |
| Record name | 4-Chloro-1-(chloromethyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(chloromethyl)-2-methylbenzene | |
CAS RN |
16470-09-0 | |
| Record name | 4-Chloro-1-(chloromethyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

